molecular formula C13H18O B6267797 rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol CAS No. 146923-71-9

rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol

Cat. No.: B6267797
CAS No.: 146923-71-9
M. Wt: 190.3
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Description

rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol: is a chiral compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclohexanone to yield the desired product.

    Hydrogenation: Another method involves the hydrogenation of 2-(4-methylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon under hydrogen gas.

Industrial Production Methods: Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride can yield the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexanols.

Scientific Research Applications

rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-Methylcyclohexanol: Similar in structure but lacks the 4-methylphenyl group.

    2-Phenylcyclohexanol: Similar but has a phenyl group instead of a 4-methylphenyl group.

    4-Methylcyclohexanol: Similar but lacks the phenyl substitution.

Uniqueness: rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclohexane ring and a 4-methylphenyl group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

146923-71-9

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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